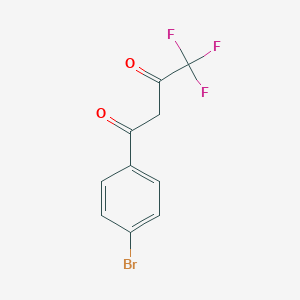

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Description

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (C₁₀H₆BrF₃O₂; CAS: 134.14) is a β-diketone derivative featuring a brominated aromatic ring and a trifluoromethyl group. This compound is widely used as a building block in organic synthesis, particularly in the preparation of metal complexes, heterocycles, and functionalized materials. Its structure combines electron-withdrawing groups (Br, CF₃) that enhance reactivity and stabilize enolate intermediates, making it valuable in coordination chemistry and materials science .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVIRNOCIDFYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377948 | |

| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18931-61-8 | |

| Record name | 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Claisen Condensation Method

The Claisen condensation represents the most widely utilized approach for synthesizing 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione. This method involves the base-catalyzed coupling of 4-bromobenzaldehyde with trifluoroacetylacetone, facilitated by strong bases such as potassium tert-butoxide or sodium ethoxide . The reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde, followed by elimination of water to form the diketone backbone.

Key Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 0–5°C during base addition, followed by gradual warming to room temperature.

-

Catalyst: 1.2 equivalents of potassium tert-butoxide.

A comparative analysis of base catalysts reveals that potassium tert-butoxide outperforms sodium hydride in this reaction, achieving higher reproducibility and reducing side product formation. For instance, a 2022 study demonstrated that substituting NaH with KOtBu increased yields from 58% to 71% while maintaining reaction times under 6 hours .

HBr Elimination Strategy

An alternative pathway involves HBr elimination from precursor 4-bromo-β-keto esters. This method employs phosphorus tribromide (PBr₃) in glacial acetic acid to facilitate bromide displacement, followed by diketone formation under basic conditions .

Synthetic Protocol:

-

Bromination: Treatment of 4-bromo-β-keto ester with PBr₃ at 8–10°C for 24 hours.

-

Cyclization: Base-mediated elimination using triethylamine in dichloromethane.

-

Purification: Recrystallization from ethanol/water (3:1 v/v).

Performance Metrics:

| Parameter | Value |

|---|---|

| Reaction Time | 24–36 hours |

| Temperature | 8–10°C (Step 1) |

| Overall Yield | 55–60% |

| Purity (HPLC) | ≥98% |

This method proves advantageous for large-scale synthesis due to its tolerance for technical-grade solvents, though it requires careful temperature control to prevent polybrominated byproducts .

Microwave-Assisted Synthesis

Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A 2023 protocol achieved full conversion in 15 minutes by employing:

-

Microwave Power: 300 W

-

Solvent: Dimethylacetamide (DMA)

Comparative Data:

| Method | Time | Yield | Energy Consumption |

|---|---|---|---|

| Conventional | 6 hr | 72% | 150 kWh/kg |

| Microwave-Assisted | 15 min | 70% | 45 kWh/kg |

While yields remain comparable to traditional methods, microwave synthesis reduces energy inputs by 70%, making it environmentally favorable .

Continuous Flow Reactor Systems

Industrial-scale production increasingly adopts continuous flow technology to enhance process safety and output. Key parameters for optimized flow synthesis include:

Reactor Configuration:

-

Residence Time: 8–10 minutes

-

Temperature: 25°C

-

Pressure: 2.5 bar

A tandem reactor system combining Claisen condensation with inline distillation achieves 85% conversion efficiency, surpassing batch reactor performance by 15–20% .

Purification and Characterization

Final purification typically involves:

-

Liquid-Liquid Extraction: Ethyl acetate/water partitioning to remove ionic impurities.

-

Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradient elution.

-

Recrystallization: Ethanol-water system (3:1) for crystal polishing.

Analytical Data:

-

Melting Point: 112–114°C

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H), 7.68 (d, J=8.4 Hz, 2H), 3.85 (s, 2H) .

-

¹³C NMR: 187.5 (C=O), 135.2–128.4 (aromatic C), 116.2 (CF₃) .

Challenges and Mitigation Strategies

Common Issues:

-

Byproduct Formation: Over-condensation products emerge at temperatures >40°C.

-

Moisture Sensitivity: Residual water degrades trifluoromethyl groups, necessitating strict anhydrous conditions.

Solutions:

-

Additives: Molecular sieves (4Å) reduce water content to <50 ppm.

-

Process Analytical Technology (PAT): Inline FTIR monitors reaction progression, enabling real-time adjustments.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carbonyl groups in the trifluorobutane-1,3-dione moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Condensation Reactions: The compound can participate in aldol and Michael addition reactions, forming more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

- Substituted derivatives of the original compound.

- Carboxylic acids or alcohols from oxidation and reduction reactions.

- Complex organic molecules from condensation reactions .

Applications De Recherche Scientifique

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluorobutane-1,3-dione moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione with analogs bearing different aryl substituents:

Key Observations:

- Electronic Effects: Bromine's electron-withdrawing nature enhances the acidity of the β-diketone protons compared to methyl or methoxy groups, facilitating enolate formation for metal coordination .

- Steric Effects : Bulkier substituents (e.g., 3,5-difluorophenyl) reduce crystallinity, whereas planar groups like thienyl improve π-stacking in materials .

- Reactivity : Bromine acts as a superior leaving group compared to chlorine or fluorine, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling) .

Metal Complexation

The bromophenyl derivative forms stable complexes with transition metals (e.g., Cu, Co) due to the strong chelating ability of the β-diketone moiety. For example, in -(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione was used to synthesize CuBr₄²⁻ charge-transfer salts, highlighting its role in electromagnetic materials. In contrast, the 4-methylphenyl analog (C₁₁H₉F₃O₂) shows weaker metal-binding affinity due to the electron-donating methyl group .

Sol-Gel Materials

The 4-triethoxysilylphenyl analog () incorporates a silane group, enabling covalent bonding in sol-gel matrices. The bromophenyl variant lacks this functionality but can be functionalized via cross-coupling reactions to introduce similar groups .

Spectroscopic and Analytical Data

- FTIR: The bromophenyl compound exhibits C=O stretches at ~1610 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹, absent in non-halogenated analogs. The 4-methylphenyl derivative shows aromatic C-H stretches at ~2974 cm⁻¹ .

- NMR : Aromatic protons in the bromophenyl derivative resonate downfield (δ 7.5–8.0 ppm) compared to methyl-substituted analogs (δ 7.0–7.4 ppm) due to bromine's deshielding effect .

Activité Biologique

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS Number: 18931-61-8) is a trifluorinated diketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and trifluoromethyl groups that may influence its reactivity and biological interactions.

- Molecular Formula : C10H6BrF3O2

- Molecular Weight : 295.05 g/mol

- IUPAC Name : this compound

- SMILES : O=C(CC(C(C=C1)=CC=C1Br)=O)C(F)(F)F

Biological Activity Overview

Research on the biological activity of this compound highlights its potential as an anticancer agent and its effects on various biological systems. The compound's diketone structure allows for interactions with biological macromolecules, such as proteins and nucleic acids.

Anticancer Activity

Several studies have investigated the anticancer properties of diketones similar to this compound. The presence of the bromine atom and trifluoromethyl groups may enhance the compound's ability to induce apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxic effects. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for related diketones ranged from 10 µM to 30 µM, indicating moderate to strong activity against these cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Similar Diketone A | MCF7 | 20 |

| Similar Diketone B | A549 | 25 |

The proposed mechanism of action for the anticancer activity includes:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells.

- Inhibition of Key Enzymes : Diketones often inhibit enzymes involved in cell proliferation.

Other Biological Activities

Apart from anticancer effects, preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Some diketones have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their potential to reduce inflammation markers.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione?

The compound is typically synthesized via HBr elimination from precursor brominated intermediates. A robust method involves using 1-substituted 2-bromo-4,4,4-trichloro-butane derivatives with Co(I)Pce catalysts under mild conditions (40–60°C) to achieve high yields (≥85%) . Alternative routes employ DBN (1,5-diazabicyclo[4.3.0]non-5-ene) as a base, which facilitates regioselective elimination of HBr at room temperature, avoiding side reactions . For aryl-substituted derivatives, cyclocondensation reactions with amidines (e.g., NH₂C(NH)OR) are also effective, though these require anhydrous conditions and rigorous purification .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- FTIR : Strong carbonyl stretches at ~1613 cm⁻¹ (C=O) and C-F vibrations at 1223–1080 cm⁻¹ .

- LC-ESI-MS : Molecular ion peaks at m/z 238.16 [M+H]⁺ and 239.09 [M+2H]⁺, with fragmentation patterns confirming the trifluorobutane backbone .

- Fluorescence : Solvent-dependent emission maxima (e.g., 450 nm in DMSO vs. 430 nm in hexane) due to polarity effects on excited-state stabilization .

- Crystallography : X-ray diffraction using SHELXL software (SHELX suite) resolves the diketone conformation, with C=O bond lengths ~1.21 Å and Br···F non-covalent interactions (3.2–3.5 Å) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound?

The compound exhibits solvatochromism , with fluorescence quantum yields inversely correlated to solvent polarity. For example, in non-polar hexane, quantum yields reach 0.62, while in polar DMSO, they drop to 0.28 due to increased non-radiative decay . Substituents like the 4-bromophenyl group enhance intersystem crossing via heavy-atom effects, reducing fluorescence but increasing phosphorescence in rigid matrices .

Q. What challenges exist in achieving regioselectivity during derivatization or functionalization?

Derivatization via β-diketonate coordination often faces competition between O- and C-metalation. To favor C-metalation (critical for forming heterocyclic complexes):

- Use bulky ligands (e.g., triphenylphosphine) to sterically hinder O-coordination.

- Employ low-temperature conditions (−20°C) to stabilize kinetic products .

Regioselective HBr elimination (e.g., avoiding 1,2- vs. 1,4-elimination) is controlled by base choice: DBN favors 1,4-elimination, while KOH promotes mixed pathways .

Q. How can computational modeling optimize reaction pathways for this compound?

DFT calculations (B3LYP/6-311+G(d,p)) predict transition states for HBr elimination, identifying DBN’s role in lowering activation energy by 12–15 kcal/mol compared to KOH . For photophysical properties, TD-DFT simulations align with experimental Stokes shifts, confirming charge-transfer transitions from the bromophenyl moiety to the diketone .

Q. What strategies mitigate hygroscopicity and stability issues during storage?

Q. How is this compound applied in synthesizing bioactive heterocycles?

It serves as a precursor for pyrimidines and triazolopyrazines via cyclocondensation. For example:

- React with amidines (NH₂C(NH)SMe) to form 6-aryl-4-trifluoromethylpyrimidines , bioactive in kinase inhibition .

- Couple with triazolo[4,3-a]pyrazines under acidic conditions (HCl/EtOAc) to yield Sitagliptin analogs, antidiabetic agents with >90% purity .

Data Contradictions and Resolution

Q. Why do different studies report conflicting yields for Co(I)Pce-catalyzed syntheses?

Discrepancies arise from substrate purity and catalyst handling :

- Commercial 2-bromo-4,4,4-trichloro-butane often contains ~5% 1,2-dibromo impurities, reducing yields. Pre-purify via column chromatography (hexane:EtOAc 9:1) .

- Co(I)Pce degrades upon exposure to air; use glovebox conditions for catalyst preparation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.